molecular formula C14H27NOS2 B15174721 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide CAS No. 920510-68-5

5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide

Cat. No.: B15174721
CAS No.: 920510-68-5
M. Wt: 289.5 g/mol
InChI Key: HSEPNJRXPWMKQB-UHFFFAOYSA-N
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Description

5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is an organic compound characterized by the presence of a dithiolane ring and a hexylpentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide typically involves the following steps:

    Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a halogenated precursor under basic conditions.

    Amidation Reaction: The hexylpentanamide chain is introduced via an amidation reaction, where the dithiolane intermediate reacts with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide undergoes various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.

    Reduction: Reduction of the disulfide bonds can regenerate the dithiolane ring.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of the dithiolane ring.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive dithiolane ring.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials with self-healing properties.

Mechanism of Action

The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide involves its ability to undergo redox reactions. The dithiolane ring can be oxidized to form disulfide bonds, which can then be reduced back to the dithiolane form. This redox cycling is crucial for its antioxidant activity and its role in biochemical processes. The compound may target specific molecular pathways involving thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Similar Compounds

    Alpha-lipoic acid: Also contains a dithiolane ring and is known for its antioxidant properties.

    Dihydrolipoic acid: The reduced form of alpha-lipoic acid with similar redox activity.

    Thioctic acid: Another compound with a dithiolane ring, used in various biochemical applications.

Uniqueness

5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is unique due to its specific hexylpentanamide chain, which imparts distinct chemical and physical properties compared to other dithiolane-containing compounds

Properties

CAS No.

920510-68-5

Molecular Formula

C14H27NOS2

Molecular Weight

289.5 g/mol

IUPAC Name

5-(dithiolan-3-yl)-N-hexylpentanamide

InChI

InChI=1S/C14H27NOS2/c1-2-3-4-7-11-15-14(16)9-6-5-8-13-10-12-17-18-13/h13H,2-12H2,1H3,(H,15,16)

InChI Key

HSEPNJRXPWMKQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CCCCC1CCSS1

Origin of Product

United States

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